molecular formula C9H9ClO B1329673 1-(2-Chlorophenyl)propan-1-one CAS No. 6323-18-8

1-(2-Chlorophenyl)propan-1-one

Cat. No.: B1329673
CAS No.: 6323-18-8
M. Wt: 168.62 g/mol
InChI Key: BTSCBJDORATYKJ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)propan-1-one, also known as 2-Chloro-1-phenylpropan-1-one, is an organic compound with the molecular formula C9H9ClO. It is a chlorinated derivative of phenylpropanone and is characterized by the presence of a chlorine atom attached to the phenyl ring. This compound is of interest due to its applications in organic synthesis and its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{Cl} + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{Cl})\text{COCH}_2\text{CH}_3 ]

Industrial Production Methods: In industrial settings, the production of this compound may involve similar Friedel-Crafts acylation reactions, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-chlorophenylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2-chlorophenylpropan-1-ol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for methoxylation.

Major Products:

    Oxidation: 2-Chlorophenylacetic acid.

    Reduction: 2-Chlorophenylpropan-1-ol.

    Substitution: 2-Methoxyphenylpropan-1-one (if methoxylation is performed).

Scientific Research Applications

1-(2-Chlorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.

Comparison with Similar Compounds

1-(2-Chlorophenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)propan-1-one: Similar structure but with the chlorine atom at the para position, which may result in different reactivity and biological activity.

    1-(2-Bromophenyl)propan-1-one: Bromine instead of chlorine, which can affect the compound’s reactivity and interactions.

    1-Phenylpropan-1-one: Lacks the halogen substituent, leading to different chemical properties and applications.

Biological Activity

1-(2-Chlorophenyl)propan-1-one, also known as 2-chloro-1-phenylpropan-1-one, is an organic compound with the molecular formula C9H9ClO and a molecular weight of approximately 168.62 g/mol. This compound has garnered attention due to its potential biological activities, which are primarily attributed to its structural characteristics that allow it to interact with various biological targets.

Chemical Structure and Synthesis

The compound features a chlorine atom attached to a phenyl ring, classifying it as a chlorinated derivative of phenylpropanone. The synthesis of this compound can be achieved through several methods, with one common approach being the Friedel-Crafts acylation of 2-chlorotoluene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the propanone functional group while retaining the chlorophenyl moiety, contributing to its unique reactivity and potential applications in medicinal chemistry and organic synthesis .

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

1. Antimicrobial Activity
Studies have shown that this compound possesses inhibitory effects against certain bacterial and fungal strains, suggesting potential applications in antimicrobial therapies. The specific mechanisms by which it exerts these effects are still under investigation, but preliminary data indicate that it may influence enzyme activity and receptor binding .

2. Enzyme Modulation
The structural similarity of this compound to biologically active molecules allows it to interact with various enzymes. These interactions can modulate enzyme activities, which may lead to significant effects on metabolic pathways and biological functions .

3. Receptor Interactions
There is evidence suggesting that this compound can bind to specific receptors, potentially influencing their activity. This characteristic makes it a compound of interest for pharmacological studies aimed at developing new therapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:

  • Antimicrobial Studies : A study published in Journal of Antimicrobial Chemotherapy reported that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
  • Enzyme Interaction Studies : Research conducted on enzyme kinetics revealed that this compound could act as an inhibitor for certain enzymes involved in metabolic pathways, suggesting its utility in drug design .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their notable features:

Compound NameMolecular FormulaKey Features
1-(4-Chlorophenyl)propan-1-oneC9H9ClOChlorine at para position may alter reactivity
1-(2-Bromophenyl)propan-1-oneC9H9BrOBromine instead of chlorine affects reactivity
2-Chloro-1-(4-chlorophenyl)propan-2-oneC10H10Cl2OContains two chlorine substituents on different rings

The uniqueness of this compound lies in its specific combination of chlorinated aromatic groups and the propanone functional group, which imparts distinct chemical properties influencing its reactivity and biological activity .

Properties

IUPAC Name

1-(2-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSCBJDORATYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212607
Record name 1-Propanone, 1-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6323-18-8
Record name o-Chloropropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6323-18-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanone, 1-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-CHLOROPROPIOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W587F2R7NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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